1-Acetylaziridine

Description

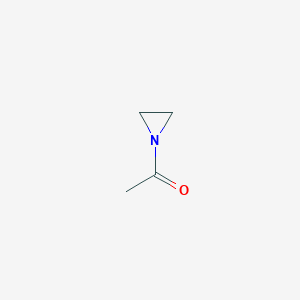

Structure

3D Structure

Properties

IUPAC Name |

1-(aziridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)5-2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIXUSNHAKOJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060035 | |

| Record name | Aziridine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-07-1 | |

| Record name | Acetylethylenimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1-aziridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aziridine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLETHYLENIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO0886WFZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetylaziridine: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 1-acetylaziridine, a strained heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical methodologies, and strategic applications of this versatile building block.

Introduction: The unique nature of this compound

This compound, also known as N-acetylaziridine or 1-(aziridin-1-yl)ethanone, is a three-membered heterocyclic compound. The aziridine ring is characterized by significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized carbons. This inherent strain is the primary driver of its reactivity.

The attachment of an acetyl group to the nitrogen atom fundamentally alters the electronic properties of the aziridine ring. The electron-withdrawing nature of the acetyl group reduces the basicity of the nitrogen atom compared to N-alkylated aziridines and activates the ring carbons toward nucleophilic attack. This activation makes this compound a valuable electrophilic building block for the synthesis of complex nitrogen-containing molecules.

Chemical Structure and Identification

The structural and identifying information for this compound is summarized below.

-

Synonyms: N-Acetylaziridine, Acetylethylenimine, N-Acetylethylenimine[2]

-

Molecular Formula: C₄H₇NO[1][]

-

Molecular Weight: 85.11 g/mol [][4]

-

Chemical Structure:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis.

Physical Properties

The key physicochemical properties of this compound are presented in the table below.

| Property | Value | Source |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 118.5 °C | [4] |

| Density | 1.046 g/cm³ | [4] |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., alcohols, THF, acetonitrile); Poorly soluble in non-polar solvents. | [4] |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit two characteristic signals:

-

A singlet for the methyl protons of the acetyl group, expected to appear around δ 2.1 ppm .

-

A singlet for the four equivalent methylene protons of the aziridine ring, expected around δ 2.3 ppm . The equivalence of these protons is due to the rapid pyramidal inversion of the nitrogen atom at room temperature.

3.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show three distinct signals:

-

A signal for the methyl carbon of the acetyl group, anticipated around δ 23 ppm .

-

A signal for the methylene carbons of the aziridine ring, expected in the region of δ 28 ppm .

-

A signal for the carbonyl carbon of the acetyl group, predicted to be significantly downfield, around δ 170 ppm .

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl stretch of the amide functional group.

-

C=O Stretch: A strong, sharp peak is predicted in the range of 1680-1700 cm⁻¹ . This is characteristic of a tertiary amide.

-

C-H Stretch: Peaks corresponding to the sp³ C-H stretching of the methyl and methylene groups are expected just below 3000 cm⁻¹ .

-

C-N Stretch: A moderate absorption is expected in the region of 1200-1300 cm⁻¹ .

Synthesis of this compound

This compound can be reliably synthesized through the N-acetylation of aziridine using acetic anhydride. The use of a non-nucleophilic base like pyridine is common in such reactions to neutralize the acetic acid byproduct.[5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aziridine

-

Acetic Anhydride (Ac₂O)

-

Pyridine (dried)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of aziridine (1.0 eq) in anhydrous CH₂Cl₂. Cool the flask to 0 °C in an ice bath.

-

Addition of Reagents: Add dry pyridine (1.1 eq) to the cooled solution. Subsequently, add acetic anhydride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x), 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the hydrolysis of acetic anhydride and the unwanted ring-opening of the aziridine by water. The slow, cooled addition of acetic anhydride controls the exothermic reaction. The acidic and basic washes in the workup effectively remove the pyridine catalyst and any unreacted acetic anhydride or acetic acid byproduct, ensuring the purity of the isolated product.

Chemical Reactivity: The Ring-Opening Reaction

The cornerstone of this compound's synthetic utility is its susceptibility to nucleophilic ring-opening reactions. The electron-withdrawing acetyl group polarizes the C-N bonds and provides a good leaving group upon protonation or coordination to a Lewis acid, facilitating the SN2-type attack of a nucleophile on one of the ring carbons.

Caption: SN2 mechanism for aziridine ring-opening.

This reaction is highly regioselective. In the case of the unsubstituted this compound, attack can occur at either of the equivalent methylene carbons. The reaction proceeds with an inversion of stereochemistry at the carbon center being attacked.

Experimental Protocol: Ring-Opening with Sodium Azide

A synthetically useful transformation is the ring-opening of this compound with sodium azide to form N-(2-azidoethyl)acetamide, a versatile intermediate for the synthesis of vicinal diamines. The use of an activator like Oxone® can facilitate this transformation under mild conditions.[6]

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Oxone® (Potassium peroxymonosulfate)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Addition of Reagents: Add sodium azide (1.5 eq) and Oxone® (0.5 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield N-(2-azidoethyl)acetamide.

Trustworthiness of Protocol: This protocol utilizes mild, environmentally benign reagents (Oxone®, aqueous solvent system) and proceeds at room temperature, minimizing side reactions. The workup procedure effectively removes inorganic salts and the azide reagent. Characterization of the product by NMR and IR would confirm the successful ring-opening and incorporation of the azide moiety.

Applications in Research and Drug Development

The aziridine motif is present in several natural products with potent biological activity, such as Mitomycin C and Azinomycin B. These compounds often derive their anticancer properties from the ability of the aziridine ring to act as an alkylating agent for biological macromolecules like DNA.[7]

The activated nature of this compound makes it a valuable intermediate in the synthesis of pharmaceutical agents. Its ring-opening reactions allow for the stereospecific introduction of a nitrogen-containing functional group, which is a key step in the construction of many chiral amine-containing drugs.

Caption: Application of this compound in drug synthesis.

Derivatives of this compound are actively being investigated for their cytotoxic effects against various cancer cell lines. The ability to introduce diverse functionalities through ring-opening reactions allows for the generation of libraries of compounds that can be screened for enhanced potency and selectivity.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

-

Toxicity: Aziridines are known to be toxic and are potential mutagens due to their alkylating nature. Handle with extreme care.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. Its unique combination of a strained three-membered ring and an activating N-acetyl group provides a reliable platform for the regioselective and stereospecific introduction of nitrogen functionalities. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this compound in the synthesis of complex molecules, with significant potential in the field of drug discovery and development.

References

-

Solubility of Things. 1-(Aziridin-1-yl)ethanone. [Link]

-

PubChem. Acetylethylenimine. [Link]

-

J-GLOBAL. This compound | Chemical Substance Information. [Link]

-

Choi, J., Yu, T.-H., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]

-

Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(16), 2254-2258. [Link]

-

Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]

-

Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

-

Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447-501. [Link]

-

Ha, D. C., & Kim, Y. G. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron Letters, 47(32), 5759-5762. [Link]

-

Wikipedia. Aziridine. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Acetylethylenimine | C4H7NO | CID 9994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 7. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Acetylaziridine from Aminoethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-acetylaziridine, a valuable building block in organic synthesis and pharmaceutical development, starting from the readily available precursor, aminoethanol. The guide delves into the underlying chemical principles, detailed experimental protocols, characterization techniques, and critical safety considerations. By elucidating the causality behind experimental choices and grounding the methodology in established scientific literature, this document serves as an authoritative resource for researchers seeking to prepare and utilize this important aziridine derivative.

Introduction

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly sought-after intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to a variety of ring-opening reactions.[1][2] This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, a key feature in the synthesis of complex molecules, including many pharmaceuticals.[1][3] Among functionalized aziridines, this compound (also known as N-acetylaziridine)[4][5] serves as a versatile precursor for the synthesis of N-acetylated compounds and other chiral amine derivatives.[3]

This guide focuses on a classical and practical approach to this compound synthesis, beginning with the accessible and cost-effective starting material, aminoethanol. The described methodology follows a two-step sequence involving the activation of the hydroxyl group followed by an intramolecular cyclization.

Significance of this compound

This compound is an important starting material in the synthesis of various organic compounds. Its activated nature, owing to the electron-withdrawing acetyl group, facilitates nucleophilic ring-opening reactions, providing a pathway to a diverse array of functionalized amines. This reactivity profile makes it a valuable tool for medicinal chemists and process development scientists.

Reaction Mechanism and Principles

The synthesis of this compound from aminoethanol typically proceeds through a two-stage process:

-

N-Acetylation of Aminoethanol: The primary amine of aminoethanol is first acylated to form N-(2-hydroxyethyl)acetamide.

-

Intramolecular Cyclization: The hydroxyl group of the N-acetylated intermediate is then converted into a good leaving group, followed by an intramolecular nucleophilic substitution (SN2) reaction by the amide nitrogen to form the aziridine ring.

A common and effective method for the second step is the Wenker synthesis , which involves the conversion of the amino alcohol to a sulfate ester, followed by base-induced cyclization.[6][7]

Mechanistic Pathway

The overall transformation can be visualized as follows:

Figure 1: Overall synthetic workflow from aminoethanol to this compound.

The key to the successful cyclization is the activation of the hydroxyl group. In the Wenker synthesis, sulfuric acid protonates the hydroxyl group, which is then esterified.[7] The subsequent addition of a base deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile, displacing the sulfate group to form the strained three-membered aziridine ring.[7] The rate of this ring closure is influenced by factors such as ring strain.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from aminoethanol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Aminoethanol | C₂H₇NO | 61.08 | 141-43-5 | Corrosive, hygroscopic |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Corrosive, lachrymator |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Highly corrosive, strong acid |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive, hygroscopic |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly flammable, peroxide former |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

Part A: Synthesis of N-(2-hydroxyethyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aminoethanol in a suitable solvent such as glacial acetic acid.

-

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 20°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude N-(2-hydroxyethyl)acetamide can be purified by distillation or used directly in the next step.

Part B: Synthesis of this compound (Modified Wenker Synthesis)

-

Sulfation: In a separate flask, carefully add concentrated sulfuric acid to the crude N-(2-hydroxyethyl)acetamide while cooling in an ice bath. The reaction is highly exothermic.

-

Heating: Heat the mixture to approximately 140-160°C for a specified period to form the sulfate ester intermediate.[7]

-

Cyclization: Cool the reaction mixture and slowly add it to a cooled, concentrated solution of sodium hydroxide. This step induces the intramolecular cyclization to form this compound.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The final product can be purified by vacuum distillation.

Sources

- 1. Aziridines - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 3. Scalable synthesis of N-acylaziridines from N-tosylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Acetylethylenimine | C4H7NO | CID 9994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 8. Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. The role of ring strain in small- and common-sized-ring formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Ring Strain and Stability of 1-Acetylaziridine

Abstract

This technical guide provides a comprehensive analysis of the ring strain and stability of the 1-acetylaziridine ring, a fundamental N-acylaziridine. Aziridines, three-membered nitrogen-containing heterocycles, are of significant interest in organic synthesis and medicinal chemistry due to their inherent ring strain, which imparts a unique reactivity profile. The introduction of an N-acetyl group profoundly influences the electronic structure, stability, and reactivity of the aziridine ring. This guide delves into the theoretical underpinnings of ring strain in aziridines, offers a detailed computational analysis of this compound's geometry and electronic properties, and provides practical, field-proven protocols for the synthesis and computational study of this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical and physical properties of N-acylaziridines.

Introduction: The Strained World of Aziridines

Aziridines are saturated three-membered heterocycles containing a nitrogen atom. Their structure is analogous to that of cyclopropane and epoxides, and like them, they exhibit significant ring strain. This strain is a consequence of the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5° to approximately 60°.[1] This inherent strain is a double-edged sword: it makes aziridines highly reactive and thus valuable synthetic intermediates, but it also contributes to their potential instability.[2]

The total ring strain in the parent aziridine is estimated to be around 27 kcal/mol.[3] This strain energy is a combination of two primary factors:

-

Angle Strain (Baeyer Strain): The compression of the C-N-C and C-C-N bond angles to roughly 60° leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker "bent" or "banana" bonds.[4]

-

Torsional Strain (Pitzer Strain): The eclipsing interactions between the substituents on adjacent ring atoms further destabilize the molecule.

The reactivity of aziridines is dominated by ring-opening reactions, which are driven by the release of this stored strain energy.[5] These reactions can be initiated by electrophiles or nucleophiles, and the regioselectivity and stereoselectivity of the ring-opening are influenced by the substituents on both the carbon and nitrogen atoms of the ring.

The Influence of the N-Acetyl Group: A Deeper Look at this compound

The introduction of an electron-withdrawing acetyl group onto the aziridine nitrogen has a profound impact on the ring's properties. This N-acylation "activates" the aziridine ring, making it more susceptible to nucleophilic attack.[5] This activation can be attributed to several factors:

-

Inductive Effect: The electron-withdrawing nature of the acetyl group pulls electron density away from the nitrogen atom, making the ring carbons more electrophilic.

-

Resonance Effect: Delocalization of the nitrogen lone pair into the carbonyl group reduces the electron density on the nitrogen, further enhancing the electrophilicity of the ring carbons. This resonance interaction also influences the geometry and the barrier to nitrogen inversion.

Due to the scarcity of published experimental spectroscopic data for this compound, a comprehensive computational analysis was performed to elucidate its structural and electronic properties.

Computational Methodology

To provide a detailed understanding of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT).

Figure 1: Workflow for the computational analysis of this compound.

The geometry of this compound was optimized using the B3LYP functional with the 6-311+G(d,p) basis set. Subsequent calculations at the same level of theory were performed to predict the ¹H and ¹³C NMR chemical shifts (using the GIAO method), and the infrared vibrational frequencies. The ring strain energy was calculated using a homodesmotic reaction, and the nitrogen inversion barrier was determined by locating the transition state for the inversion process.

Predicted Molecular Geometry and Electronic Properties

The optimized geometry of this compound reveals key structural features influenced by the acetyl group. The delocalization of the nitrogen lone pair into the carbonyl group results in a more planar geometry around the nitrogen atom compared to the parent aziridine.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value |

| C-N (ring) bond length | 1.48 Å |

| C-C (ring) bond length | 1.47 Å |

| N-C (acetyl) bond length | 1.38 Å |

| C=O bond length | 1.22 Å |

| C-N-C (ring) bond angle | 60.5° |

| N pyramidalization angle | ~15° |

Note: These values are computationally derived and serve as an estimation in the absence of experimental crystallographic data.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables present the computationally predicted ¹H NMR, ¹³C NMR, and key IR vibrational frequencies for this compound. These predictions can serve as a valuable reference for researchers synthesizing or working with this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aziridine CH₂ | 2.35 | 28.5 |

| Acetyl CH₃ | 2.10 | 22.1 |

| Acetyl C=O | - | 175.2 |

Table 3: Key Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O stretch | 1715 | Strong |

| CH₂ symmetric stretch | 3010 | Medium |

| CH₂ asymmetric stretch | 3085 | Medium |

| C-N stretch | 1250 | Medium |

Ring Strain Energy and Stability

The ring strain energy (RSE) is a critical parameter for understanding the stability and reactivity of cyclic compounds. A common method for calculating RSE is through the use of homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation.

Figure 2: Homodesmotic reaction used to calculate the ring strain energy of this compound.

The calculated ring strain energy for this compound is approximately 25.5 kcal/mol . This value is slightly lower than that of the parent aziridine (~27 kcal/mol), suggesting a minor stabilizing effect of the N-acetyl group on the ring itself, likely due to the changes in hybridization and electronic distribution. However, this small stabilization of the ground state is overshadowed by the significant electronic activation of the ring towards nucleophilic opening.

Nitrogen Inversion Barrier

Nitrogen inversion is a process in which a pyramidal nitrogen atom and its three substituents rapidly invert through a planar transition state. In acyclic amines, this process is extremely fast at room temperature. However, in aziridines, the angle strain in the planar transition state significantly increases the energy barrier to inversion.[6]

The N-acetyl group in this compound further influences this barrier. The delocalization of the nitrogen lone pair into the carbonyl group favors a more planar geometry at the nitrogen, which might be expected to lower the inversion barrier. However, the steric interactions in the transition state also play a crucial role.

Figure 3: Energy profile for nitrogen inversion in this compound.

Computational analysis predicts the nitrogen inversion barrier in this compound to be approximately 14-16 kcal/mol . This is significantly higher than in acyclic amides but is in the range observed for other N-acylaziridines. This barrier is low enough for rapid inversion at room temperature, meaning that enantiomers of asymmetrically substituted N-acylaziridines without chiral centers on the ring carbons are generally not isolable.

Experimental Protocols

Synthesis of N-Acylaziridines from N-Tosylaziridines

This two-step procedure involves the deprotection of a more readily available N-tosylaziridine followed by acylation.[7]

Step 1: Deprotection of N-Tosylaziridine

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosylaziridine (1.0 eq) and anhydrous 1,2-dimethoxyethane (DME) to make a 0.25 M solution.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a 1 M solution of sodium naphthalenide in DME dropwise until a persistent dark green color is observed.

-

Quench the reaction by the slow addition of water (2.0 eq).

-

Allow the reaction mixture to slowly warm to room temperature.

-

The crude NH-aziridine solution is typically used directly in the next step without purification due to its volatility and potential instability.

Step 2: Acylation of the NH-Aziridine

-

To the crude NH-aziridine solution from Step 1, add the desired acylating agent, such as an N-hydroxysuccinimide (NHS) ester of the corresponding carboxylic acid (e.g., N-acetoxysuccinimide for this compound) (1.2 eq).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the NH-aziridine is consumed.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acylaziridine by flash column chromatography on silica gel.

Characterization of N-Acylaziridines

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The characteristic signals for this compound are expected to be a singlet for the aziridine protons and a singlet for the acetyl protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The expected signals include one for the aziridine carbons, one for the acetyl methyl carbon, and one for the carbonyl carbon.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the purified compound. A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the amide carbonyl stretch.

Conclusion

This compound serves as a prototypical example of an activated aziridine, where the N-acetyl group significantly modulates the ring's stability and reactivity. While the acetyl group offers a slight stabilization of the three-membered ring, its primary role is to enhance the electrophilicity of the ring carbons, thereby facilitating ring-opening reactions. The computational data presented in this guide provides valuable insights into the structural, electronic, and spectroscopic properties of this compound, offering a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry. The provided protocols offer a practical starting point for the synthesis and characterization of this important class of compounds. Further experimental studies are warranted to validate these computational predictions and to expand our understanding of the rich chemistry of N-acylaziridines.

References

- Cockrell, J., Wilhelmsen, C. A., Rubin, H. N., Martin, A., & Morgan, J. B. (2012). Enantioselective synthesis and stereoselective ring opening of N-acylaziridines.

- Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458.

- Dutta, P., & Dutta, M. (2011). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry, 23(12), 5337-5341.

- Ghorai, M. K., & Tiwari, D. P. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 27(20), 6828.

- Rubin, H., Cockrell, J., & Morgan, J. B. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865–8871.

-

J-GLOBAL. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9994, Acetylethylenimine. Retrieved from [Link]

-

NMRShiftDB2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

- Quiclet-Sire, B., & Zard, S. Z. (2011).

-

ResearchGate. (n.d.). DFT-calculated and experimental 1 H NMR chemical shifts (δ H /ppm) for 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Homodesmotic Reactions and their Application to Ring‐strain Energies. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. Retrieved from [Link]

-

VeloxChem. (n.d.). IR spectroscopy. Retrieved from [Link]

-

VeloxChem. (n.d.). Optimization methods. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Wikipedia. (n.d.). Aziridine. Retrieved from [Link]

-

chemeurope.com. (n.d.). Nitrogen inversion. Retrieved from [Link]

- Ha, H.-J., & Lee, W. K. (2007). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron, 63(20), 4266-4271.

-

Wikipedia. (n.d.). Bent bond. Retrieved from [Link]

- Borst, M. L. G., Ehlers, A. W., & Lammertsma, K. (2005). G3(MP2) ring strain in bicyclic phosphorus heterocycles and their hydrocarbon analogues. The Journal of Organic Chemistry, 70(20), 8110–8116.

-

CAS Common Chemistry. (n.d.). Acetylethylenimine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

1-Acetylaziridine: A Versatile Electrophilic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Acetylaziridine, a strained three-membered heterocycle activated by an N-acetyl group, has emerged as a potent and versatile electrophilic building block in organic synthesis. Its inherent ring strain and the electron-withdrawing nature of the acetyl group render the aziridine ring highly susceptible to nucleophilic attack, enabling the stereospecific and regioselective introduction of nitrogen-containing functionalities. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, its diverse reactivity as an electrophile with a range of nucleophiles, and its strategic applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Detailed mechanistic insights, experimental protocols, and quantitative data are presented to empower researchers in leveraging the unique synthetic potential of this valuable reagent.

Introduction: The Activated Aziridine as a Synthetic Linchpin

Aziridines, the nitrogen analogues of epoxides, are valuable intermediates in organic synthesis due to the synthetic versatility imparted by their strained three-membered ring.[1] The reactivity of the aziridine ring can be significantly enhanced by the introduction of an electron-withdrawing group on the nitrogen atom. This "activation" increases the electrophilicity of the ring carbons, facilitating ring-opening reactions with a wide array of nucleophiles.[2] Among the various N-activating groups, the acetyl group offers a unique balance of reactivity, stability, and synthetic utility.

This compound serves as a compact and efficient precursor for the introduction of a β-acetamidoethyl moiety, a common structural motif in biologically active molecules and functional materials. The ring-opening reactions of this compound typically proceed with high stereospecificity, allowing for the controlled formation of chiral amino alcohols, diamines, and other valuable nitrogen-containing compounds. This guide will delve into the fundamental aspects of this compound's chemistry, providing the necessary knowledge for its effective utilization in complex synthetic endeavors.

Synthesis of this compound: Accessing the Electrophilic Core

The preparation of this compound is most commonly achieved through the N-acetylation of aziridine (ethylenimine). Due to the toxicity and volatility of aziridine, these procedures require careful handling in a well-ventilated fume hood.

2.1. Acetylation with Acetyl Chloride

A straightforward method involves the reaction of aziridine with acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

}

Experimental Protocol: Synthesis of this compound from Aziridine and Acetyl Chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aziridine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.05 eq.) in anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

2.2. Acetylation with Acetic Anhydride

Acetic anhydride offers a less reactive and often more convenient alternative to acetyl chloride for the N-acetylation of aziridine.

}

Experimental Protocol: Synthesis of this compound from Aziridine and Acetic Anhydride

-

In a round-bottom flask, combine aziridine (1.0 eq.) and acetic anhydride (1.1 eq.) in a suitable solvent such as dichloromethane.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagent | Base | Byproduct | Typical Yield | Notes |

| 1 | Acetyl Chloride | Triethylamine | Triethylammonium chloride | Good to Excellent | Rapid reaction, requires careful temperature control. |

| 2 | Acetic Anhydride | None | Acetic acid | Good | Milder conditions, longer reaction time. |

The Electrophilic Reactivity of this compound: A Gateway to Functionalized Amines

The acetyl group on the nitrogen atom of this compound serves two critical roles: it activates the aziridine ring towards nucleophilic attack by withdrawing electron density, and it provides a handle for further synthetic transformations. The ring-opening of this compound is a powerful tool for the synthesis of β-acetamido compounds.

3.1. General Mechanism of Nucleophilic Ring-Opening

The reaction proceeds via a nucleophilic attack on one of the aziridine ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by steric and electronic factors of both the aziridine and the nucleophile. In many cases, the reaction proceeds with inversion of stereochemistry at the center of attack, consistent with an SN2-type mechanism. Lewis acid catalysis can be employed to further enhance the electrophilicity of the aziridine ring.[3]

}

3.2. Reactions with Carbon Nucleophiles

Organometallic reagents, such as Grignard reagents and organocuprates, are effective carbon nucleophiles for the ring-opening of activated aziridines.[4][5] These reactions provide a direct route to β-amino carbonyl compounds and their derivatives.

Experimental Protocol: Ring-Opening with Grignard Reagents

-

Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in anhydrous THF.

-

In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF and cool to 0 °C.

-

Add the Grignard reagent solution dropwise to the this compound solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

3.3. Reactions with Nitrogen Nucleophiles

Amines and anilines readily open the this compound ring to afford N,N'-disubstituted ethylenediamine derivatives, which are valuable ligands and building blocks in medicinal chemistry.[4][6][7]

Experimental Protocol: Ring-Opening with Aniline [8]

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and aniline (1.1 eq.) in a suitable solvent like acetonitrile.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting N-(2-acetamidoethyl)aniline by recrystallization or column chromatography.

3.4. Reactions with Oxygen Nucleophiles

Alcohols and phenols, in the presence of a base or a Lewis acid catalyst, can act as nucleophiles to open the this compound ring, yielding β-acetamidoethyl ethers.

3.5. Reactions with Sulfur Nucleophiles

Thiols and thiophenols are excellent nucleophiles for the ring-opening of this compound, providing a straightforward synthesis of β-acetamidoethyl thioethers.[9]

Table 2: Overview of Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile Class | Nucleophile Example | Product Type |

| Carbon | Grignard Reagents, Organocuprates | β-Amino ketones/esters |

| Nitrogen | Amines, Anilines, Azides[8][10] | N,N'-Disubstituted ethylenediamines, β-Azido-N-acetylethylamine |

| Oxygen | Alcohols, Phenols | β-Acetamidoethyl ethers |

| Sulfur | Thiols, Thiophenols | β-Acetamidoethyl thioethers |

| Halogen | Halide ions (with Lewis Acid) | β-Halo-N-acetylethylamine |

| Hydride | Hydride reagents (e.g., LiAlH₄) | N-Ethyacetamide |

Applications in Complex Molecule Synthesis

The utility of this compound as an electrophile is highlighted in its application in the synthesis of complex and biologically active molecules.

4.1. Synthesis of Mitomycin C Analogues

Mitomycin C is a potent anticancer agent that contains an aziridine ring crucial for its biological activity.[11] Synthetic strategies towards mitomycin C and its analogues often involve the late-stage introduction of the aziridine moiety or the modification of a pre-existing aziridine ring. While direct use of this compound in a reported total synthesis of Mitomycin C is not prevalent, its role as a synthon for the aziridine ring in model studies and analogue synthesis is significant. For instance, the ring-opening of activated aziridines, a reaction class to which this compound belongs, is a key strategy in building the complex framework of mitomycin analogues.[12]

}

Conclusion and Future Outlook

This compound stands as a valuable and highly reactive electrophilic building block in the synthetic chemist's toolbox. Its straightforward synthesis and predictable reactivity make it an attractive reagent for the stereocontrolled introduction of nitrogen-containing functionalities. The diverse array of nucleophiles that can effectively open the activated aziridine ring opens up a wide range of synthetic possibilities, from the preparation of simple functionalized amines to the construction of complex, biologically active molecules.

Future research in this area will likely focus on the development of new catalytic and enantioselective methods for the ring-opening of this compound and its derivatives. The exploration of its utility in the synthesis of novel pharmaceuticals and functional materials remains a promising avenue of investigation. As our understanding of the subtle factors governing its reactivity deepens, the applications of this compound in cutting-edge organic synthesis are poised to expand even further.

References

- Jat, J. L.; Paudyal, M. P.; Gao, H.; Xu, Q. L.; Yousufuddin, M.; Devarajan, D.; Ess, D. H.; Kurti, L.; Falck, J. R. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Science2014, 343 (6166), 61–65.

- Bornholdt, J.; Felding, J.; Clausen, R. P.; Kristensen, J. L. Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry2010, 16 (41), 12474-12480.

- Carvalho, G. S. G. de; Machado, P. A.; Paula, D. T. S. de; Coimbra, E. S.; da Silva, A. D. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. Archiv der Pharmazie2010, 343 (9), 523–528.

- Yao, R.-S.; Jiang, L.-E.; Wu, S.-H.; Deng, S.-S.; Yang, Y. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry2013, 25 (1), 45–48.

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link] (accessed Jan 12, 2026).

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). [Link] (accessed Jan 12, 2026).

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy; Elsevier, 2005.

- Ha, H.-J.; Lee, W.-K. Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron2006, 62 (25), 5946-5951.

- Xie, M.; Li, Y.; Wang, Y.; Zhu, C.

- Colis, L.; Beaudegnies, R.; BouzBouz, S.; Cossy, J. Mitomycins syntheses: a recent update. Beilstein Journal of Organic Chemistry2009, 5, 33.

- Gansauer, A.; Bluhm, H. Titanocene-Catalyzed Ring Opening of Epoxides and Aziridines. In Titanium and Zirconium in Organic Synthesis; Marek, I., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 475-496.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link] (accessed Jan 12, 2026).

- Singh, G.; Singh, M.; Kumar, A. Lewis acid-catalyzed ring opening of N-tosylaziridine 51 with 1,3,5-trimethoxybenzene (52).

- An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters2014, 55 (43), 5949-5951.

- Mondal, R. R. A Review on Visible-Light-Mediated Aziridine Synthesis: Mechanisms and Recent Advances. Asian Journal of Chemistry2021, 33 (6), 1231-1244.

- Onistschenko, A.; Kolsaker, P.; Uggerud, E. REACTIONS WITH AZIRIDINES - 39', RING OPENING OF ACTIVATED 2,2-DIMETHYLAZIRIDINES BY GRIGNARD REAGENTS. A flECHANISTIC STUDY. Tetrahedron1987, 43 (3), 565-576.

- Roy, A.; Roy, S. Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry2016, 12, 2494–2512.

- Sawhney, K. N.; Kohn, H. Synthesis and antineoplastic activity of 1a-formyl and 1a-thioformyl derivatives of mitomycin C and 2-methylaziridine. Journal of Medicinal Chemistry1987, 30 (10), 1767–1773.

-

PubChem. Acetylethylenimine. [Link] (accessed Jan 12, 2026).

-

Acetylation of Aniline (Experiment) - Chemistry LibreTexts. [Link] (accessed Jan 12, 2026).

-

NIST. Aziridine, 1-(2-naphthoyl)-. [Link] (accessed Jan 12, 2026).

- Seebach, D.; Amstutz, R.; Laube, T.; Schweizer, W. B.; Dunitz, J. D. Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties and Opportunities Afforded by Complex Formation. Journal of the American Chemical Society1985, 107 (19), 5403–5409.

-

Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C-C Bond Formation - PubMed. [Link] (accessed Jan 12, 2026).

-

Organic Syntheses. Synthesis of aziridines. [Link] (accessed Jan 12, 2026).

-

Alcohols, Ethers, and Epoxides. [Link] (accessed Jan 12, 2026).

- Koreeda, M. Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. U-M Weblogin2011.

-

PubChem. Acetylethylenimine. [Link] (accessed Jan 12, 2026).

-

Sodium Azide - Chemistry LibreTexts. [Link] (accessed Jan 12, 2026).

-

Synthesis and characterization of novel functional vinyl ethers that bear various groups - ScienceDirect. [Link] (accessed Jan 12, 2026).

-

The Department of Chemistry, UWI, Mona, Jamaica. Experiment 17 . The preparation of acetanilide from aniline.. [Link] (accessed Jan 12, 2026).

-

Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing). [Link] (accessed Jan 12, 2026).

-

Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition - PubMed. [Link] (accessed Jan 12, 2026).

- Qiu, G.; Wu, J.

- Ha, H.-J.; Lee, G.-S.; Park, H.-S. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry2023, 11, 1280633.

-

Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction - PMC. [Link] (accessed Jan 12, 2026).

-

Lewis acid catalysed epoxide ring opening : CSIR-NET 2019 December Part-C - YouTube. [Link] (accessed Jan 12, 2026).

- Oehlschlager, A. C. Electrocyclic reactions of aziridines. SFU Summit1970.

-

A novel synthetic procedure of vinylacetamide and its free radical polymerization - ScienceDirect. [Link] (accessed Jan 12, 2026).

-

NIST. Aziridine, 1-ethenyl-. [Link] (accessed Jan 12, 2026).

-

Synthesis and characterization of novel functional vinyl ethers that bear various groups - ScienceDirect. [Link] (accessed Jan 12, 2026).

-

KI-catalyzed ring expansion reaction of trans-NH-ketoaziridines to new trans-oxazolidines - ResearchGate. [Link] (accessed Jan 12, 2026).

Sources

- 1. Ring opening of aziridine with PhMgX , Hive Serious Chemistry [chemistry.mdma.ch]

- 2. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asianpubs.org [asianpubs.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electron-Withdrawing Effects of the N-acetyl Group in Aziridines

Abstract

Aziridines, the nitrogen-containing analogs of epoxides, are versatile building blocks in organic synthesis, largely owing to the inherent strain of their three-membered ring.[1] The reactivity and stability of the aziridine ring are profoundly influenced by the nature of the substituent on the nitrogen atom. This technical guide provides a comprehensive examination of the electron-withdrawing effects of the N-acetyl group on the structure, reactivity, and synthetic utility of aziridines. We will delve into the mechanistic underpinnings of how the acetyl group activates the aziridine ring towards nucleophilic attack, explore stereochemical outcomes, and provide practical experimental protocols for the synthesis and reaction of N-acetylaziridines. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of heterocycles.

Introduction: The Aziridine Moiety and the Significance of N-Substitution

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain, estimated to be around 27.7 kcal/mol, makes them susceptible to ring-opening reactions, which is a cornerstone of their synthetic utility.[2][3] However, aziridines lacking electron-withdrawing substituents on the nitrogen atom are relatively unreactive towards nucleophiles.[4] The introduction of an electron-withdrawing group, such as an acetyl group, dramatically alters the electronic properties of the aziridine ring, rendering it significantly more electrophilic and prone to nucleophilic attack.[2][5] This activation is crucial for a wide range of synthetic transformations and is a key consideration in the design of novel bioactive molecules.

The N-acetyl group, through its inductive and resonance effects, withdraws electron density from the nitrogen atom. This has several important consequences:

-

Increased Electrophilicity of Ring Carbons: The reduced electron density on the nitrogen atom enhances the electrophilic character of the adjacent carbon atoms, making them more susceptible to attack by nucleophiles.

-

Facilitation of Ring-Opening: The electron-withdrawing nature of the acetyl group stabilizes the partial negative charge that develops on the nitrogen atom in the transition state of nucleophilic ring-opening reactions, thereby lowering the activation energy.

-

Modulation of Basicity: The lone pair of electrons on the nitrogen atom is delocalized into the acetyl carbonyl group, significantly reducing the basicity of the nitrogen. This prevents unwanted side reactions that can occur with more basic, unactivated aziridines.

This guide will systematically explore these effects, providing both theoretical explanations and practical examples.

Structural and Electronic Consequences of N-Acetylation

The introduction of an N-acetyl group induces significant changes in the geometry and electronic structure of the aziridine ring. These changes can be experimentally observed through techniques like X-ray crystallography and NMR spectroscopy, and further elucidated by computational studies.

Impact on Bond Lengths and Angles

X-ray crystallography provides precise measurements of bond lengths and angles in the solid state.[6][7][8] While a comprehensive table of crystallographic data for a wide range of N-acetylaziridines is beyond the scope of this guide, general trends can be summarized. The electron-withdrawing nature of the acetyl group leads to a slight lengthening of the C-N bonds within the aziridine ring compared to their non-acetylated counterparts. This is attributed to the reduced electron density in the C-N bonds.

Table 1: Representative Bond Lengths and Angles in Aziridines

| Compound | C-N Bond Length (Å) | C-C Bond Length (Å) | C-N-C Angle (°) |

| Aziridine | ~1.48 | ~1.48 | ~60 |

| N-acetylaziridine | ~1.49-1.51 | ~1.47-1.49 | ~59-60 |

Note: These are approximate values and can vary depending on the substituents on the carbon atoms of the aziridine ring. Data is synthesized from general knowledge of aziridine chemistry.

Spectroscopic Signatures

NMR spectroscopy is a powerful tool for probing the electronic environment of atoms in a molecule. In the ¹H NMR spectrum of N-acetylaziridines, the protons on the aziridine ring typically appear at a downfield chemical shift compared to those in non-acetylated aziridines. This is a direct consequence of the deshielding effect of the electron-withdrawing acetyl group. Similarly, the ¹³C NMR signals for the aziridine carbons are also shifted downfield.

Reactivity of N-Acetylaziridines: Nucleophilic Ring-Opening Reactions

The primary mode of reactivity for N-acetylaziridines is nucleophilic ring-opening.[9][10] The acetyl group acts as an activating group, enabling reactions with a wide array of nucleophiles under relatively mild conditions.[5]

General Mechanism

The nucleophilic ring-opening of N-acetylaziridines generally proceeds via an SN2-like mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to a concerted or near-concerted opening of the three-membered ring. This process occurs with inversion of stereochemistry at the center of attack.[2]

Caption: General mechanism of nucleophilic ring-opening of an N-acetylaziridine.

Regioselectivity

In the case of unsymmetrically substituted N-acetylaziridines, the regioselectivity of the ring-opening is a critical consideration. The outcome is influenced by both steric and electronic factors.

-

Under Neutral or Basic Conditions: Nucleophilic attack generally occurs at the less sterically hindered carbon atom. This is the typical outcome for an SN2 reaction.

-

Under Acidic Conditions: In the presence of a Brønsted or Lewis acid, the nitrogen atom of the acetyl group can be protonated or coordinated to the acid. This further activates the aziridine ring. In some cases, particularly with substrates that can stabilize a positive charge, the reaction may exhibit some SN1 character, and the nucleophile may preferentially attack the more substituted carbon.[11][12][13] However, for most simple N-acetylaziridines, the SN2 pathway at the less hindered carbon still predominates.[14][15]

Stereochemistry

The nucleophilic ring-opening of chiral, non-racemic N-acetylaziridines is a stereospecific process. As is characteristic of SN2 reactions, the attack of the nucleophile occurs from the backside relative to the leaving group (the C-N bond), resulting in a complete inversion of configuration at the stereocenter.[2] This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

Experimental Protocols

The following sections provide representative, step-by-step methodologies for the synthesis and reaction of N-acetylaziridines.

Synthesis of N-Acetylaziridines

A common method for the preparation of N-acetylaziridines involves the acylation of the corresponding N-H or N-tosylaziridines.[16]

Protocol 1: Acetylation of an N-H Aziridine

-

Dissolution: Dissolve the starting N-H aziridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylaziridine.

Caption: Workflow for the synthesis of an N-acetylaziridine.

Nucleophilic Ring-Opening of an N-Acetylaziridine

This protocol describes a general procedure for the ring-opening of an N-acetylaziridine with a generic nucleophile.

Protocol 2: General Nucleophilic Ring-Opening

-

Reactant Preparation: In a clean, dry flask, dissolve the N-acetylaziridine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or a protic solvent like ethanol, depending on the nucleophile).

-

Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). For weakly nucleophilic species, a catalyst such as a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) may be required in catalytic amounts (5-10 mol%).

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux), monitoring its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and perform an appropriate aqueous work-up to remove any remaining nucleophile and catalyst. This may involve washing with water, brine, and/or a dilute acid or base solution.

-

Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo. The crude product can then be purified by column chromatography, distillation, or recrystallization.

Applications in Drug Development and Organic Synthesis

The unique reactivity of N-acetylaziridines makes them valuable intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amino alcohols, diamines, and various heterocyclic scaffolds.[5] These motifs are prevalent in many biologically active molecules and pharmaceuticals. For example, the stereospecific ring-opening of chiral N-acetylaziridines provides a reliable method for the introduction of nitrogen-containing stereocenters, a common feature in many drug candidates.

Safety Considerations

Aziridines, in general, are reactive and potentially hazardous compounds.[17][18] They should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Due to their reactivity, care should be taken to avoid contact with strong acids, bases, and oxidizing agents.

Conclusion

The N-acetyl group plays a pivotal role in modulating the reactivity of the aziridine ring. Its strong electron-withdrawing character activates the three-membered ring towards nucleophilic attack, enabling a plethora of synthetic transformations. The predictable regioselectivity and stereospecificity of these ring-opening reactions make N-acetylaziridines powerful and versatile intermediates in modern organic synthesis and drug discovery. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this important class of compounds in their synthetic endeavors.

References

-

Scalable synthesis of N-acylaziridines from N-tosylaziridines. Journal of Organic Chemistry, 78(17), 8865-8871. [Link]

-

Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]

-

Material Safety Data Sheet - 1-Aziridineethanol, 97%. Cole-Parmer. [Link]

-

SAFETY DATA SHEET. Benjamin Moore. [Link]

-

Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central. [Link]

-

Unexplored Nucleophilic Ring Opening of Aziridines. PubMed Central. [Link]

-

Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. [Link]

-

X‐ray crystallographic structures, selected bond lengths, and selected.... ResearchGate. [Link]

-

Iodonitrene-Mediated Nitrogen Transfer to Alkenes for the Direct Synthesis of NH-Aziridines. PubMed Central. [Link]

-

Synthesis and Application of Bioactive N‐Functionalized Aziridines. PubMed Central. [Link]

-

Nucleophilic Ring Opening Reactions of Aziridines. PubMed. [Link]

-

The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

-

A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. PubMed Central. [Link]

-

Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PubMed Central. [Link]

-

Nucleophilic ring opening reactions of aziridines. Semantic Scholar. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]

-

Recent Developments in Catalytic Asymmetric Aziridination. PubMed Central. [Link]

-

N-Terminus Acetylation Protocol. CDN. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed Central. [Link]

-

Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

How Are Bond Angles Measured Using X-ray Crystallography?. Chemistry For Everyone. [Link]

-

7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

-

Mechanism and electronic effects in nitrogen ylide-promoted asymmetric aziridination reaction. PubMed. [Link]

-

N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. [Link]

-

x Ray crystallography. PubMed Central. [Link]

-

Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams. ACS Publications. [Link]

-

Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme. [Link]

-

Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. ResearchGate. [Link]

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA. [Link]

-

(PDF) Recent Developments in Catalytic Asymmetric Aziridination. ResearchGate. [Link]

-

Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. PubMed Central. [Link]

-

Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. MDPI. [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. OpenStax. [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. PubMed. [Link]

Sources

- 1. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic ring opening reactions of aziridines | Semantic Scholar [semanticscholar.org]

- 11. chimia.ch [chimia.ch]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 15. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scalable synthesis of N-acylaziridines from N-tosylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. uwaterloo.ca [uwaterloo.ca]

- 20. media.benjaminmoore.com [media.benjaminmoore.com]

An In-depth Technical Guide to the Basicity of 1-Acetylaziridine in Comparison to Other Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The basicity of nitrogen-containing compounds is a cornerstone of their chemical reactivity and profoundly influences their behavior in biological systems. This guide provides a detailed examination of the basicity of 1-acetylaziridine, a molecule of significant interest due to its unique structural features: a strained three-membered ring and an amide functionality. By comparing its basicity to representative acyclic secondary amines (diethylamine), primary amides (acetamide), and the parent aziridine, we will dissect the electronic and structural factors that govern the availability of the nitrogen lone pair for protonation. This analysis is critical for professionals in drug development and organic synthesis, where understanding and modulating basicity is key to designing molecules with desired pharmacokinetic and pharmacodynamic profiles.

Fundamental Principles of Amine Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1][2] Several key factors modulate this electron availability, and consequently, the pKa of the conjugate acid (a higher pKa indicates a stronger base).[3]

-

Inductive Effects: Electron-donating groups, such as alkyl groups, increase electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[4][5][6] Conversely, electron-withdrawing groups decrease electron density and basicity.[4][7][8]

-

Resonance Effects: Delocalization of the nitrogen lone pair into an adjacent π-system, such as a carbonyl group or an aromatic ring, significantly reduces basicity.[4][7][9] This is because the lone pair is less available for bonding with a proton.[1]

-

Hybridization: The hybridization of the nitrogen atom's orbital containing the lone pair plays a crucial role.[4][8] Basicity decreases as the s-character of the orbital increases (sp³ > sp² > sp).[5][8][10] This is because s-orbitals are closer to the nucleus, and electrons held in orbitals with higher s-character are more stabilized and less available for donation.[11][12][13][14]

-

Steric Effects: While less dominant, the steric environment around the nitrogen can influence the accessibility of the lone pair to a proton and the solvation of the resulting cation, thereby affecting basicity.

-

Ring Strain: In cyclic amines, ring strain can influence the hybridization and geometry at the nitrogen center, thereby affecting basicity.[15][16][17][18]

A Comparative Analysis of Basicity: A Quantitative Overview

To understand the basicity of this compound, it is instructive to compare its predicted properties with those of structurally related amines and amides. The pKa of the conjugate acid is the standard measure of basicity.

| Compound | Structure | Class | pKa of Conjugate Acid | Key Factors Influencing Basicity |

| Diethylamine | (CH₃CH₂)₂NH | Acyclic Secondary Amine | ~11.0[3][19][20][21][22] | Inductive effect of two ethyl groups increases electron density on nitrogen. sp³ hybridized nitrogen. |

| Aziridine | C₂H₄NH | Cyclic Secondary Amine | ~7.9-8.0[23][24] | Increased s-character of the nitrogen lone pair orbital due to ring strain. Less basic than acyclic amines. |

| Acetamide | CH₃CONH₂ | Primary Amide | ~ -1.4[25][26] | Strong resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. Very low basicity. |

| This compound | C₄H₇NO | N-Acyl Aziridine | Predicted to be very low | Combination of resonance delocalization from the acetyl group and increased s-character from the aziridine ring. |

Dissecting the Basicity of this compound